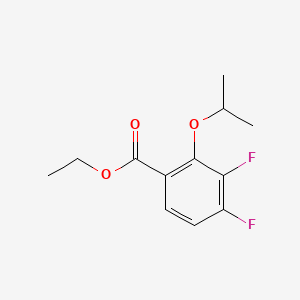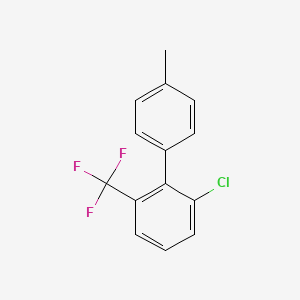
2-Chloro-4'-methyl-6-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl is an organic compound that has garnered significant interest in various fields of research and industry due to its unique chemical properties. This compound is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a biphenyl structure, which imparts distinct physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl typically involves the reaction of 2-chloropyridine-3-carboxaldehyde with methyl trifluoropyruvate in the presence of a base such as potassium tert-butoxide . Another method involves the reaction of 2-chloronicotinic acid with trifluoroacetic anhydride and methylamine . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biphenyl derivatives with extended conjugation.
科学的研究の応用
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways within biological systems. The chlorine, methyl, and trifluoromethyl groups contribute to its reactivity and ability to bind to specific enzymes or receptors, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This compound shares similar functional groups but has a different core structure.
2-Chloro-3-methyl-6-(trifluoromethyl)nicotinonitrile: Another compound with similar substituents but a different arrangement of atoms.
Uniqueness
2-Chloro-4’-methyl-6-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
分子式 |
C14H10ClF3 |
|---|---|
分子量 |
270.67 g/mol |
IUPAC名 |
1-chloro-2-(4-methylphenyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10ClF3/c1-9-5-7-10(8-6-9)13-11(14(16,17)18)3-2-4-12(13)15/h2-8H,1H3 |
InChIキー |
WJQQQYLXRLRPCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


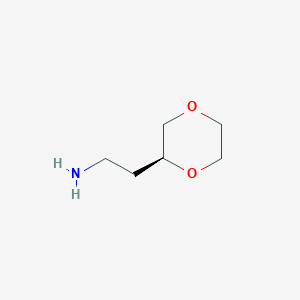
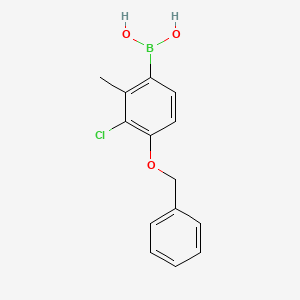
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
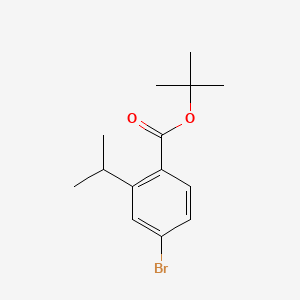
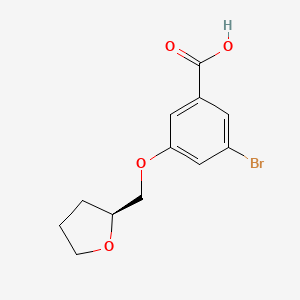
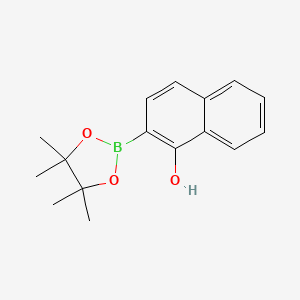
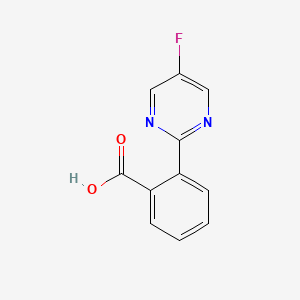

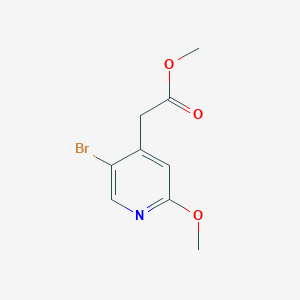

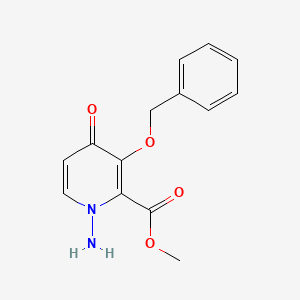
![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
